Cas no 1803681-94-8 (3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid)

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid is a fluorinated pyridine derivative with a nitro and trifluoromethoxy substituent, offering unique reactivity and stability for advanced synthetic applications. The presence of electron-withdrawing groups enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The trifluoromethoxy moiety contributes to improved lipophilicity and metabolic stability, while the acetic acid functional group allows for further derivatization. This compound is valued for its precise structural features, enabling selective modifications in heterocyclic chemistry. Its well-defined reactivity profile makes it suitable for cross-coupling reactions and other transformations requiring high regiocontrol.
3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid structure
1803681-94-8 structure
Product name:3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid
CAS No:1803681-94-8
MF:C8H4F4N2O5
Molecular Weight:284.121376037598
CID:4829032

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid
    • インチ: 1S/C8H4F4N2O5/c9-7-3(1-6(15)16)13-5(19-8(10,11)12)2-4(7)14(17)18/h2H,1H2,(H,15,16)
    • InChIKey: JROVKZMYPOVOAY-UHFFFAOYSA-N
    • SMILES: FC1=C(C=C(N=C1CC(=O)O)OC(F)(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 10
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 358
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 105

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029099301-1g
3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid
1803681-94-8 97%
1g
$1,475.10 2022-04-02

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid 関連文献

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acidに関する追加情報

Professional Introduction to 3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic Acid (CAS No. 1803681-94-8)

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1803681-94-8) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, exhibits a potent chemical profile that makes it a valuable intermediate in the synthesis of various biologically active molecules.

The molecular structure of this compound consists of a pyridine core substituted with fluorine, nitro, and trifluoromethoxy functional groups. The presence of these electron-withdrawing and electron-donating groups imparts distinct electronic properties to the molecule, which are critical for its reactivity and interaction with biological targets. Specifically, the fluoro group at the 3-position and the trifluoromethoxy group at the 6-position contribute to the molecule's lipophilicity and metabolic stability, while the nitro group at the 4-position enhances its electrophilicity, making it a versatile building block for further chemical modifications.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 3-fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid has emerged as a key intermediate in several synthetic pathways that lead to potent pharmacological entities. Its structural motifs are frequently incorporated into drug candidates due to their ability to modulate biological pathways through precise interactions with enzymes and receptors.

One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in various diseases, particularly cancer. The pyridine scaffold of 3-fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid provides an ideal platform for designing molecules that can selectively inhibit aberrant kinase activity. For instance, recent studies have demonstrated its utility in synthesizing inhibitors targeting tyrosine kinases, which are implicated in tumor growth and metastasis. The fluorine and trifluoromethoxy substituents enhance binding affinity by improving hydrophobic interactions and electronic complementarity with the kinase active site.

The pharmaceutical industry has also explored the use of this compound in creating anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and atherosclerosis. By leveraging the reactivity of the nitro group and the metabolic stability provided by the fluorine substituents, researchers have developed novel pyridine derivatives that exhibit significant anti-inflammatory properties. These derivatives have shown promise in preclinical studies by inhibiting key pro-inflammatory cytokines and enzymes.

In addition to its role in kinase inhibition and anti-inflammatory applications, 3-fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid has been utilized in the synthesis of neuroprotective compounds. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by protein misfolding and oxidative stress. The compound's ability to chelate metal ions and modulate oxidative stress pathways has made it a valuable precursor in developing neuroprotective agents. Recent research indicates that derivatives of this compound can enhance mitochondrial function and reduce neurotoxicity associated with these diseases.

The synthesis of 3-fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the functionalization of a pyridine ring using fluorinating agents, followed by nitration to introduce the nitro group at the desired position. The final step involves the introduction of the trifluoromethoxy group via nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies underscore the compound's importance as a building block in medicinal chemistry.

The chemical properties of this compound also make it an attractive candidate for developing probes used in biochemical research. Fluorescent derivatives of 3-fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid have been used to study enzyme kinetics and protein-protein interactions in cellular systems. The combination of its structural rigidity and functional diversity allows researchers to design probes that can selectively label target molecules without significant off-target effects.

The growing interest in this compound is also driven by advancements in computational chemistry and drug design methodologies. Molecular modeling studies have revealed that modifications to its structure can fine-tune its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. These insights have guided researchers in optimizing derivatives for clinical applications.

In conclusion, 3-fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid (CAS No. 1803681-94-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an even greater role in advancing medicinal chemistry and improving patient care.

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